molecular formula C22H23N3O4S2 B2369043 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 361159-64-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B2369043
CAS No.: 361159-64-0
M. Wt: 457.56
InChI Key: BZXGYKDTLHWKFF-UHFFFAOYSA-N
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Description

The compound N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide features a benzamide core linked to a 1,3-thiazole ring substituted with an acetyl group at position 5 and a phenyl group at position 4. The 4-position of the benzamide is modified with a diethylsulfamoyl group, which contributes to its electronic and steric properties .

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-4-25(5-2)31(28,29)18-13-11-17(12-14-18)21(27)24-22-23-19(20(30-22)15(3)26)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXGYKDTLHWKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Acetylation: The thiazole ring can be acetylated using acetic anhydride in the presence of a base.

    Sulfonamide Formation:

    Amide Bond Formation: The final step involves coupling the thiazole derivative with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

    Reduction: Reduction reactions could target the sulfonamide group or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide has shown promise in medicinal applications due to its diverse biological activities:

  • Antimicrobial Activity : Thiazole derivatives have been evaluated for their antibacterial and antifungal properties. Studies indicate that compounds with similar structures exhibit significant activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger .
  • Anticancer Potential : The compound may also possess anticancer properties. Research has demonstrated that thiazole derivatives can inhibit cancer cell proliferation, particularly in breast cancer cell lines . Molecular docking studies suggest that these compounds can effectively bind to cancer-related receptors, indicating their potential as therapeutic agents .

Biochemical Probes

The compound can serve as a biochemical probe or inhibitor in various assays. Its ability to interact with specific enzymes or receptors makes it valuable for studying enzyme kinetics and protein interactions . This application is crucial for drug discovery and development processes.

Material Science

In addition to its biological applications, this compound can be utilized in developing new materials or as a catalyst in chemical reactions. Its unique chemical structure allows it to participate in various polymerization processes and enhance material properties .

Case Studies and Research Findings

StudyFocusFindings
Prajapati et al. (2011)Antimicrobial ActivitySynthesized various thiazole derivatives; showed significant antibacterial activity against E. coli and S. aureus at 1 µg/mL concentration .
Kantilal et al. (2019)Anticancer ActivityEvaluated thiazole derivatives for anticancer properties; found promising results against MCF7 breast cancer cell line .
Molecular Docking StudiesBinding AffinityDemonstrated effective binding of thiazole derivatives to cancer receptors, suggesting potential therapeutic uses .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the benzamide-thiazole scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Thiazole Substituents Benzamide/Sulfonamide Group Key Structural Differences Biological Activity (if reported) Reference
Target Compound 5-acetyl, 4-phenyl 4-(diethylsulfamoyl) Reference compound Not explicitly stated
N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide 5-benzyl 4-(triazolyl) Benzyl vs. acetyl-phenyl; triazole vs. sulfonamide Inhibits colon cancer cell growth (NCI-H522, 40% inhibition)
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide 5-nitro 4-(trifluoromethyl) Nitro vs. acetyl-phenyl; trifluoromethyl vs. sulfonamide Crystal structure resolved (Monoclinic, P21/c)
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide 4-pyridinyl 5-(morpholinesulfonyl) Pyridine vs. phenyl; morpholine-sulfonyl vs. diethylsulfamoyl Purity 95% (CAS 270.81)
Filapixant () 5-methyl 3-(morpholinylmethoxy)-5-(trifluoromethyl) Morpholine-ether vs. diethylsulfamoyl Purinoreceptor antagonist
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) 4-(hydroxy-methoxyphenyl) Acetamide Hydroxy-methoxyphenyl vs. acetyl-phenyl Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM)
Key Observations:
  • Sulfonamide Variations : The diethylsulfamoyl group offers greater lipophilicity than morpholine-sulfonyl () or trifluoromethyl groups (), influencing membrane permeability and metabolic stability.
  • Biological Target Specificity: Substituents like the triazole in or the morpholine-ether in direct activity toward distinct targets (e.g., cancer vs. purinoreceptors).
Computational Analysis
  • Docking Studies : AutoDock4 () could model the diethylsulfamoyl group’s interaction with hydrophobic pockets, similar to COX inhibitors in .
  • Electrostatic Potential: Multiwfn () analysis might reveal the sulfonamide’s electron-deficient nature, enhancing hydrogen-bond acceptor capacity compared to morpholine-sulfonyl analogues .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, with a focus on its anticancer and antimicrobial properties.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce the diethylsulfamoyl group. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the molecular geometry and interactions.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-2310.5Apoptosis induction
Compound BHT-291.2Topoisomerase II inhibition
This compoundA549TBDTBD

The exact IC50 values for this compound are still under investigation but are expected to be comparable to those of other potent thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives have also been screened for antimicrobial properties. In vitro studies indicate that certain thiazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedZone of Inhibition (mm)
Compound CE. coli15
Compound DStaphylococcus aureus20
This compoundTBDTBD

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring and substituents on the benzamide moiety significantly influence biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced potency against cancer cell lines.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : A derivative similar to this compound was shown to induce apoptosis through mitochondrial pathways.
  • Antibacterial Screening : A series of thiazole compounds were tested against common pathogens, revealing promising antibacterial activity that warrants further exploration.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions on the thiazole and benzamide moieties. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in 13C NMR .
  • HPLC-MS : Validates molecular weight (C22H24N4O4S2; calculated 496.6 g/mol) and detects impurities.
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds like N–H⋯N) that stabilize crystal packing, critical for understanding solid-state reactivity .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, aiding in predicting binding affinities to enzymes (e.g., PFOR inhibition) .
  • Molecular Docking : Software such as AutoDock Vina simulates interactions with targets like inflammatory pathway proteins (e.g., NF-κB). The diethylsulfamoyl group’s polarity and thiazole’s planarity are key for hydrophobic and π-π stacking interactions .

What strategies resolve discrepancies in pharmacological data across studies?

Advanced Research Question

  • Replication with Controlled Variables : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects. For example, anti-inflammatory activity in RAW264.7 macrophages may vary due to LPS stimulation protocols .
  • Structural Validation : Re-analyze batch purity via XRD or HPLC if IC50 values conflict. Impurities from incomplete acylation (e.g., residual 5-chlorothiazole) can skew bioactivity results .

How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

Advanced Research Question

  • Functional Group Modulation : Replace the diethylsulfamoyl group with morpholinosulfonyl to enhance solubility and compare IC50 in kinase inhibition assays .
  • Bioisosteric Replacements : Substitute the acetyl group with trifluoromethyl to assess metabolic stability changes using hepatic microsome assays .
    Data Table : Example SAR for Anti-Cancer Activity
ModificationIC50 (μM)Solubility (mg/mL)
Diethylsulfamoyl (Parent)1.20.05
Morpholinosulfonyl0.80.12
Trifluoromethyl Acetyl1.50.03

What methodologies assess the compound’s potential as a PET radioligand?

Advanced Research Question

  • Radiolabeling : Introduce 18F or 11C isotopes at the benzamide’s sulfamoyl group. Evaluate binding specificity to mGluR1 receptors via autoradiography in rat brain slices .
  • Pharmacokinetic Profiling : Measure blood-brain barrier penetration using logP values (target >2.5) and in vivo PET imaging in murine models .

How can reaction scalability be optimized without compromising yield?

Advanced Research Question

  • Flow Chemistry : Continuous flow systems improve heat transfer during exothermic acylation steps, reducing byproducts .
  • DoE (Design of Experiments) : Statistically optimize solvent (e.g., DMF vs. THF), catalyst loading, and temperature to maximize yield (>80%) in gram-scale syntheses .

What in vivo models are appropriate for evaluating anti-inflammatory efficacy?

Advanced Research Question

  • Murine Colitis Model : Administer the compound orally (10 mg/kg/day) and measure colon TNF-α levels via ELISA. Compare with dexamethasone controls .
  • Histopathological Analysis : Assess neutrophil infiltration in tissue sections to validate NF-κB pathway inhibition .

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